![molecular formula C15H23Cl2NO2 B4411396 4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4411396.png)
4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride
Overview
Description
4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride, also known as SR-57227A, is a selective agonist of the serotonin 5-HT3 receptor. This compound has been extensively studied in scientific research for its potential use in treating various conditions, including anxiety, depression, and drug addiction. In
Mechanism of Action
4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride is a selective agonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that is widely distributed throughout the central and peripheral nervous systems. Activation of the 5-HT3 receptor by this compound leads to the influx of cations, including sodium, calcium, and potassium, which can modulate neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to reduce the release of glutamate, which may contribute to its ability to reduce drug-seeking behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride in lab experiments is its selectivity for the 5-HT3 receptor, which can help to minimize off-target effects. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several future directions for research on 4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride. One potential area of investigation is its use in combination with other drugs or therapies for the treatment of anxiety, depression, and drug addiction. Another area of research could focus on the development of longer-acting analogs of this compound that may require less frequent dosing in experiments. Finally, future studies could explore the potential use of this compound in other conditions, such as schizophrenia or chronic pain.
Scientific Research Applications
4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride has been extensively studied in scientific research for its potential use in treating various conditions. In preclinical studies, this compound has shown promise in reducing anxiety and depression-like behaviors in animal models. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting its potential use in treating drug addiction.
properties
IUPAC Name |
4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.ClH/c1-12-4-5-14(16)15(13(12)2)19-9-3-6-17-7-10-18-11-8-17;/h4-5H,3,6-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQSFOPOYXUUTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)OCCCN2CCOCC2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.